![molecular formula C16H16N2O4S B2469441 N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide CAS No. 294885-61-3](/img/structure/B2469441.png)
N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide, also known as N-[4-[(2-acetylphenyl)sulfamoyl]phenyl]acetamide, is a chemical compound with the molecular formula C16H16N2O4S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide and its derivatives has been a subject of interest in medicinal chemistry. A series of N-phenylacetamide sulphonamides were synthesized, and in this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity .Molecular Structure Analysis
The molecular structure of N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide is characterized by a linear formula of C16H16N2O4S . The compound has a molecular weight of 332.37 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Sulfonamides, including N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide, have been of great interest due to their broad spectrum of biological activities. In particular, sulfonamides conjugated with acetamide fragments exhibit antimicrobial properties . These compounds can inhibit bacterial and fungal growth, making them valuable in the fight against infections.
Anticancer Potential
N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide derivatives have shown promise as antitumor agents. They exert their anticancer activity through various mechanisms, such as cell cycle arrest, inhibition of enzymes (e.g., carbonic anhydrase and matrix metalloproteinases), and disruption of microtubule assembly . These properties make them potential candidates for cancer therapy.
Dihydrofolate Reductase (DHFR) Inhibition
A molecular docking study revealed that N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide compounds exhibit good binding interactions with the active sites of DHFR . DHFR is a crucial enzyme involved in DNA synthesis, and inhibiting it can disrupt cancer cell proliferation.
Antioxidant Properties
The acetamide functional group contributes to antioxidant activity. N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide may help protect cells from oxidative damage by scavenging free radicals .
Platelet Aggregation Inhibition
Acetamides have been studied for their ability to inhibit platelet aggregation, which is relevant in preventing thrombotic events . N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide might play a role in this context.
Narcolepsy Treatment
Although not extensively explored, acetamides have been investigated for their potential in treating narcolepsy . Further research is needed to understand their mechanism of action in this context.
Wirkmechanismus
Target of Action
Similar compounds, such as sulfonamide derivatives, have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway .
Mode of Action
This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the folate pathway, given its potential inhibition of DHFR. This inhibition can disrupt DNA synthesis and cell division, particularly in rapidly dividing cells .
Result of Action
Based on the known effects of similar compounds, it could potentially lead to the disruption of dna synthesis and cell division, particularly in rapidly dividing cells .
Zukünftige Richtungen
The future directions for research on N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide could involve further exploration of its potential as a DHFR inhibitor . Additionally, the synthesis of new derivatives and investigation of their biological activities could provide valuable insights into the therapeutic potential of this class of compounds .
Eigenschaften
IUPAC Name |
N-[4-[(2-acetylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)15-5-3-4-6-16(15)18-23(21,22)14-9-7-13(8-10-14)17-12(2)20/h3-10,18H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNJSGYCLVPWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

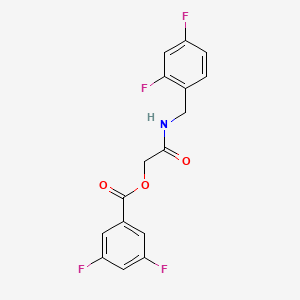
![(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2469359.png)
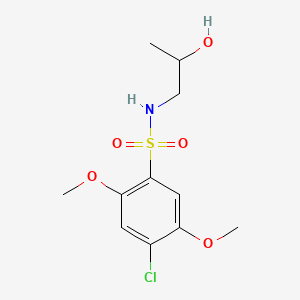
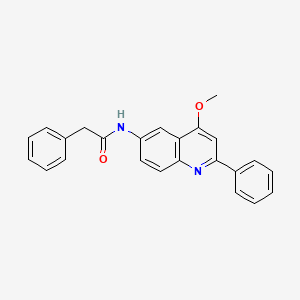
![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)
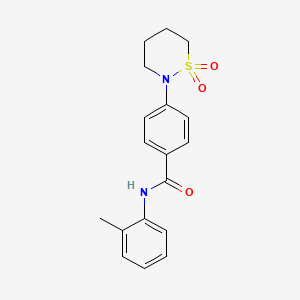


![2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2469371.png)
![6-(4-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469374.png)

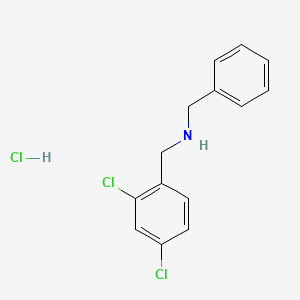
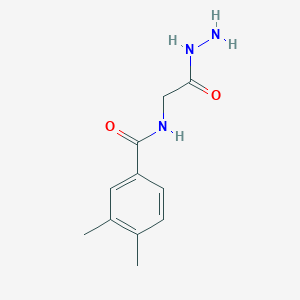
![3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2469380.png)